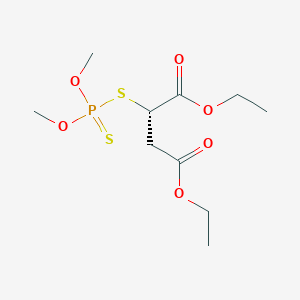
(S)-Malathion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-malathion is a diethyl 2-[(dimethoxyphosphorothioyl)thio]succinate that is the S-enantiomer of malathion. It is an enantiomer of a (R)-malathion.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
(S)-Malathion is primarily employed in agriculture for the control of pests on various crops. It is effective against insects such as aphids, whiteflies, and leafhoppers, making it a valuable tool for farmers.
- Crops Treated :
- Fruits : Strawberries (55% usage), blueberries (40%), cherries (25%)
- Vegetables : Celery (30%), tangerines (25%)
- Others : Alfalfa and various ornamental plants
The Environmental Protection Agency (EPA) allows its use on agricultural crops, outdoor residential areas, and for mosquito control .
Public Health Applications
In addition to agricultural uses, this compound is utilized in public health initiatives, particularly for mosquito control to mitigate the spread of vector-borne diseases like West Nile virus and Zika virus. It is applied as an adulticide in residential areas during outbreaks.
Toxicological Insights
Despite its efficacy, this compound poses health risks to humans and non-target organisms. Studies have demonstrated that exposure can lead to neurotoxic effects due to the inhibition of acetylcholinesterase, an essential enzyme for nerve function .
- Health Effects :
Case Study: Malathion-Induced Toxicity
A notable case involved a 69-year-old man who suffered acute kidney injury and nephrotic syndrome after inhaling malathion during application. The patient exhibited significant renal impairment characterized by proteinuria and elevated serum creatinine levels . This case highlights the potential for severe health outcomes associated with malathion exposure.
Regulatory Status
This compound's usage is regulated by various agencies due to its potential health risks. The EPA conducts regular assessments to evaluate its safety profile and establish guidelines for its application in agricultural and public health contexts .
Eigenschaften
Molekularformel |
C10H19O6PS2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
diethyl (2S)-2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
JXSJBGJIGXNWCI-QMMMGPOBSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=S)(OC)OC |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















